2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE
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Overview
Description
2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a benzyl group and a furan ring attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Furan Ring Attachment: The furan ring is introduced via a nucleophilic substitution reaction using furan-2-carbaldehyde.
Acetamide Formation: Finally, the acetamide group is formed by reacting the intermediate with acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acetamide group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and bases like potassium carbonate (K2CO3).
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Various alkyl or aryl derivatives
Scientific Research Applications
2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the furan ring may participate in redox reactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-BENZYLPIPERAZIN-1-YL)-7-(FURAN-2-YL)-4-METHYL-7,8-DIHYDROQUINAZOLIN-5(6H)-ONE
- 2-(4-BENZYLPIPERAZIN-1-YL)-2-METHYLPROPANAL
Uniqueness
2-(4-BENZYLPIPERAZIN-1-YL)-N-[(FURAN-2-YL)METHYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c22-18(19-13-17-7-4-12-23-17)15-21-10-8-20(9-11-21)14-16-5-2-1-3-6-16/h1-7,12H,8-11,13-15H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXXAFCOWPZMAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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